4-Bromo-3-oxo-n-phenylbutanamide
Overview
Description
4-Bromo-3-oxo-n-phenylbutanamide is a compound with a wide range of applications in the field of scientific research. It is an amide, which is a type of organic compound that is composed of an amine group and a carboxylic acid group. This compound is widely used in the laboratory due to its unique properties and its ability to act as a catalyst in various chemical reactions.
Scientific Research Applications
Phosphine-free ligands for catalysis : It is used in creating efficient, low-priced phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions, which are important in forming C-C bonds in organic synthesis (Cui et al., 2007).
Key intermediate in pharmaceuticals : The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, notably atorvastatin, a medication used to prevent cardiovascular disease (Song Hong-rui, 2009).
Study of chemical behavior in basic medium : It's used in studying the kinetics and mechanisms of formation and decomposition of related compounds like substituted 1-phenylpyrrolidin-2-ones in basic mediums. Such studies are valuable for understanding reaction pathways and optimizing synthesis processes (Sedlák et al., 2002).
Photoinduced diastereoselective pinacolisation : The compound has been used in studying photoinduced pinacolisation to form complex organic structures with high diastereoselectivity, important in the field of stereochemistry and material sciences (Lindemann et al., 1999).
Synthesis of dichlorinated products : It is utilized in palladium-catalyzed C(sp³)–H dichlorination of β-dicarbonyl compounds, providing a direct route to α,α-dichlorinated products. Such reactions are pertinent in various synthetic applications, including the development of new materials and drugs (Liu et al., 2013).
Anticonvulsant and neuroprotective agent design : The related derivatives have been evaluated for their anticonvulsant and neuroprotective effects. This indicates its potential in the development of neurological disorder treatments (Hassan et al., 2012).
Safety and Hazards
properties
IUPAC Name |
4-bromo-3-oxo-N-phenylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-9(13)6-10(14)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTROOIXLNVHNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296232 | |
Record name | 4-bromo-3-oxo-n-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1205-74-9 | |
Record name | 1205-74-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108424 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-bromo-3-oxo-n-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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